molecular formula C5H6N2O2Se B3272995 Methyl 2-amino-1,3-selenazole-5-carboxylate CAS No. 57739-52-3

Methyl 2-amino-1,3-selenazole-5-carboxylate

Cat. No.: B3272995
CAS No.: 57739-52-3
M. Wt: 205.08 g/mol
InChI Key: GTKXOKRJXKQQCH-UHFFFAOYSA-N
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Description

Methyl 2-amino-1,3-selenazole-5-carboxylate is a heterocyclic compound containing selenium, an essential bio-trace element known for its role in antioxidant selenoproteins. This compound is part of a broader class of organoselenium compounds, which exhibit a wide range of biological activities and are present in many pharmacologically important substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-1,3-selenazole-5-carboxylate typically involves a multi-step process. One common method starts with the conversion of the carboxylic acid functional group of L-proline or related chiral heterocyclic amino acids to the corresponding β-keto ester. This β-keto ester is then α-brominated using N-bromosuccinimide. The subsequent reaction of the α-brominated β-keto ester with selenourea yields the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as described above, often scaled up for larger production volumes. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-1,3-selenazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert selenoxides back to selenides.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carboxylate groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield selenoxides, while nucleophilic substitution can introduce various functional groups at the amino or carboxylate positions .

Scientific Research Applications

Methyl 2-amino-1,3-selenazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-1,3-selenazole-5-carboxylate involves its interaction with biological molecules through its selenium atom. Selenium can form selenoproteins that protect cells from oxidative stress by neutralizing reactive oxygen species. The compound’s molecular targets include various enzymes and proteins involved in redox regulation and cellular defense pathways .

Comparison with Similar Compounds

Similar Compounds

    Selenazofurin: An antiviral agent.

    Amselamine: A histamine H2-agonist.

    Ebselen: Exhibits anti-inflammatory, antioxidant, and cytoprotective properties.

Uniqueness

Methyl 2-amino-1,3-selenazole-5-carboxylate is unique due to its specific structural features, including the selenazole ring and the amino and carboxylate functional groups. These features confer distinct chemical reactivity and biological activity compared to other organoselenium compounds .

Properties

IUPAC Name

methyl 2-amino-1,3-selenazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2Se/c1-9-4(8)3-2-7-5(6)10-3/h2H,1H3,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKXOKRJXKQQCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C([Se]1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2Se
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-amino-1,3-selenazole-5-carboxylate

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